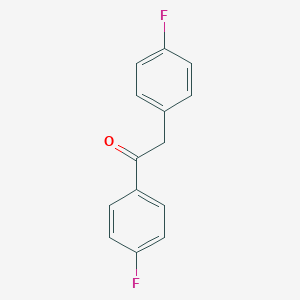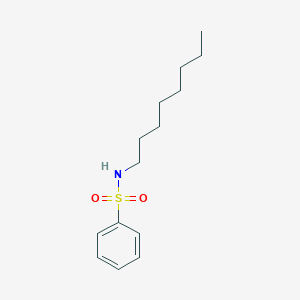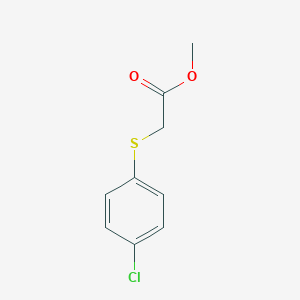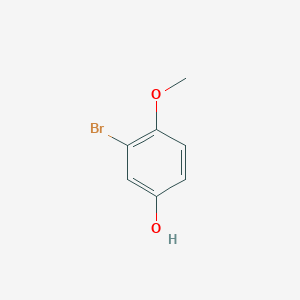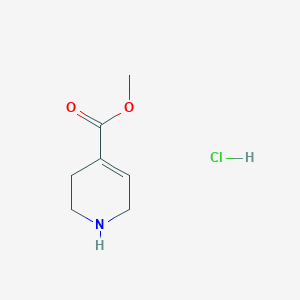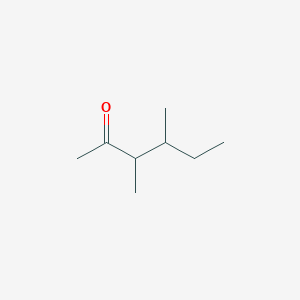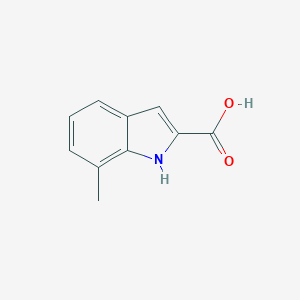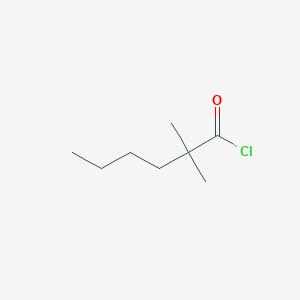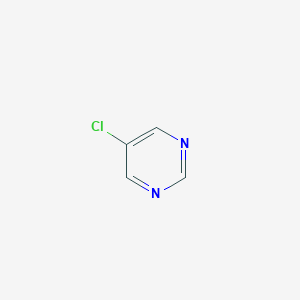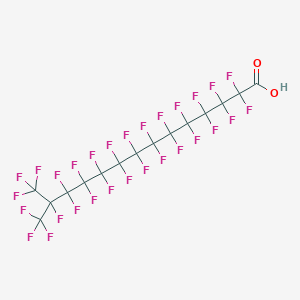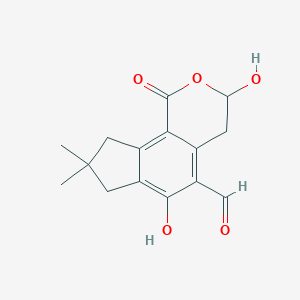
N,N'-Dithiobisdiethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-Dithiobisdiethylamine, also known as DTDA, is a chemical compound that has been widely used in scientific research. It is a versatile compound that has found applications in various fields, including biochemistry, pharmacology, and materials science. DTDA is a small molecule that can form stable complexes with metals, making it a useful tool for studying metal-binding proteins and enzymes.
作用机制
N,N'-Dithiobisdiethylamine forms stable complexes with metals by coordinating with the metal ions through its sulfur atoms. The resulting metal-N,N'-Dithiobisdiethylamine complex can then interact with metal-binding proteins and enzymes, affecting their structure and function. This compound has been shown to inhibit the activity of metalloproteins by binding to their metal ions, leading to a decrease in their catalytic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce oxidative stress by generating reactive oxygen species, leading to cell damage and death. This compound has also been shown to affect the expression of genes involved in metal homeostasis and oxidative stress response. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
N,N'-Dithiobisdiethylamine has several advantages as a metal chelator for lab experiments. It forms stable complexes with metals, allowing for the study of metal-binding proteins and enzymes. This compound is also soluble in water and organic solvents, making it easy to handle and use in experiments. However, this compound has some limitations. It can generate reactive oxygen species, leading to cell damage and death, which can affect the results of experiments. In addition, this compound can also affect the activity of non-metalloproteins, leading to potential off-target effects.
未来方向
There are several future directions for research on N,N'-Dithiobisdiethylamine. One area of research is the development of this compound-based therapeutics for various diseases, including cancer and neurodegenerative disorders. Another area of research is the study of the effects of this compound on metal homeostasis and oxidative stress response in different organisms, including humans. Additionally, the development of new metal chelators based on this compound can lead to the discovery of new metal-binding proteins and enzymes, providing new insights into the role of metals in biological systems.
合成方法
N,N'-Dithiobisdiethylamine can be synthesized by reacting diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of this compound can be determined by various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学研究应用
N,N'-Dithiobisdiethylamine has been widely used in scientific research as a metal chelator. It can form stable complexes with metals such as copper, zinc, and iron, making it a useful tool for studying metal-binding proteins and enzymes. This compound has been used in studies on the structure and function of metalloproteins, including cytochrome c oxidase, superoxide dismutase, and carbonic anhydrase. This compound has also been used to study the role of metals in biological systems, such as the transport and storage of iron in the body.
属性
CAS 编号 |
15575-30-1 |
|---|---|
分子式 |
C8H20N2S2 |
分子量 |
208.4 g/mol |
IUPAC 名称 |
N-(diethylaminodisulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
REOGMQUIPSUVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)SSN(CC)CC |
规范 SMILES |
CCN(CC)SSN(CC)CC |
其他 CAS 编号 |
15575-30-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




